molecular formula C10H12N2O2 B2849920 Azetidin-1-yl(6-methoxypyridin-3-yl)methanone CAS No. 2194216-78-7

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone

Cat. No. B2849920
CAS RN: 2194216-78-7
M. Wt: 192.218
InChI Key: QSNLVIZECSWISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors.

Mechanism of Action

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
Azetidin-1-yl(6-methoxypyridin-3-yl)methanone inhibits the growth of NSCLC cells with EGFR T790M mutations by inducing cell cycle arrest and apoptosis. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high selectivity for mutated EGFR and does not affect normal cells.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has several advantages for lab experiments. It is highly specific for mutated EGFR and has a low toxicity profile. It can be used as a positive control in drug screening assays for NSCLC. However, Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

Future research on Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can focus on several areas. Firstly, the development of resistance mechanisms to Azetidin-1-yl(6-methoxypyridin-3-yl)methanone can be studied to identify new therapeutic targets. Secondly, combination therapies with Azetidin-1-yl(6-methoxypyridin-3-yl)methanone and other targeted or immune checkpoint inhibitors can be explored to improve treatment outcomes. Finally, the efficacy of Azetidin-1-yl(6-methoxypyridin-3-yl)methanone in treating other EGFR-mutant cancers, such as breast and colorectal cancer, can be investigated.

Synthesis Methods

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone is synthesized through a multistep process starting from 6-methoxypyridin-3-amine. The synthesis involves the formation of an azetidine ring and the introduction of a methanone group. The final product is obtained after purification and isolation.

Scientific Research Applications

Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has been extensively studied for its efficacy in treating NSCLC patients with EGFR T790M mutations, which are responsible for resistance to first-generation EGFR inhibitors. Clinical trials have shown that Azetidin-1-yl(6-methoxypyridin-3-yl)methanone has a high response rate and prolongs progression-free survival in these patients.

properties

IUPAC Name

azetidin-1-yl-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNLVIZECSWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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